molecular formula C21H29NO B1389207 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline CAS No. 1040687-05-5

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline

Cat. No.: B1389207
CAS No.: 1040687-05-5
M. Wt: 311.5 g/mol
InChI Key: LVBPBHSCRNCHOO-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline is a tertiary amine derivative featuring a phenoxypropyl backbone substituted with a sec-butyl group at the 2-position of the phenoxy ring and a 3,5-dimethylaniline moiety. This compound is structurally distinct due to its branched alkyl substituent (sec-butyl) and the symmetrical dimethyl substitution pattern on the aniline ring.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)propyl]-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-17(4)20-9-7-8-10-21(20)23-18(5)14-22-19-12-15(2)11-16(3)13-19/h7-13,17-18,22H,6,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPBHSCRNCHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves multiple steps. One common synthetic route includes the following steps :

    Friedel-Crafts Acylation: This step involves the acylation of a phenol derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The final step involves the nitration of the resulting compound to introduce the nitro group, which is subsequently reduced to an amine.

Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts depending on the desired reaction.

Scientific Research Applications

Chemical Properties and Reactions

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline (CAS No. 1040687-05-5) has a molecular formula of C21H29NO and a molecular weight of 311.46 g/mol. The compound is characterized by its ability to undergo several chemical reactions:

  • Oxidation : Can be oxidized to form quinones or other derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction can yield amine derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution : It can undergo nucleophilic substitution reactions with appropriate conditions.

These chemical properties make it a versatile reagent in organic synthesis and catalysis.

Chemistry

In the field of chemistry, this compound serves as a reagent in organic synthesis. Its structural features facilitate the development of new chemical reactions and materials. The compound's ability to act as a catalyst enhances its significance in synthetic chemistry.

Biology

The compound has notable applications in biological research:

  • Proteomics : It is utilized to study protein interactions and functions, aiding in the identification of novel protein targets.
  • Antiproliferative Effects : Research indicates significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer models.
  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, potentially disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, warranting further exploration for developing antimicrobial agents.

In Vitro Studies

A study on human cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This finding highlights its potential therapeutic applications against malignancies.

Proteomics Application

In proteomics research, the compound facilitated the investigation of protein-ligand interactions, enhancing understanding of cellular mechanisms under stress conditions. This application underscores its utility in advancing biological research.

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline but differ in substituent groups or positions:

Compound Key Structural Differences Molecular Formula Molecular Weight (g/mol) LogD (pH 5.5)
This compound (Target Compound) 2-(sec-butyl)phenoxy, 3,5-dimethylaniline C₂₁H₂₉NO 311.5 (calculated) Not reported
2,5-Dimethyl-N-{2-[4-(isopropyl)phenoxy]propyl}aniline 4-isopropylphenoxy (linear propyl chain), 2,5-dimethylaniline C₂₀H₂₇NO 297.4 4.2 (calculated)
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline 2,5-dimethylphenoxy, 3-isobutoxyaniline (alkoxy substituent) C₂₁H₂₉NO₂ 327.5 Not reported

Key Observations :

  • Substituent Position: The target compound’s 2-(sec-butyl)phenoxy group introduces steric hindrance and lipophilicity compared to the 4-isopropylphenoxy group in , which may reduce aqueous solubility.
  • Aniline Substitution : The 3,5-dimethylaniline group in the target compound differs from the 2,5-dimethylaniline in and the 3-isobutoxyaniline in . Symmetrical 3,5-dimethyl substitution may enhance π-π stacking interactions in biological systems compared to asymmetric substitutions.
  • Alkyl vs. Alkoxy Groups : The sec-butyl (alkyl) group in the target compound contrasts with the isobutoxy (alkoxy) group in , leading to differences in hydrogen-bonding capacity and metabolic stability.

Biological Activity

N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline, with the molecular formula C21H29NO and a molecular weight of 311.46 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is known to influence various biochemical pathways, particularly in proteomics research where it aids in studying protein interactions and functions . The mechanism involves binding to target proteins, which may lead to alterations in cellular signaling and metabolic processes.

Research Findings

Recent studies have highlighted several key aspects of the compound's biological activity:

  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in models of breast and prostate cancer .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and promote apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at concentrations of 10 µM after 48 hours. This suggests a strong potential for use in therapeutic applications against malignancies .
  • Proteomics Application : In proteomics research, the compound was utilized to investigate protein-ligand interactions. It facilitated the identification of novel protein targets, enhancing our understanding of cellular mechanisms under stress conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-{2-[2-(tert-Butyl)phenoxy]propyl}-3,5-dimethylanilinetert-butyl groupDifferent potency in enzyme inhibition
N-{2-[2-(iso-Butyl)phenoxy]propyl}-3,5-dimethylanilineiso-butyl groupVariations in reactivity and antimicrobial activity

The structural differences among these compounds can lead to significant variations in their biological activities and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline
Reactant of Route 2
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N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline

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